{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE
Description
{[(2-Methylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate is a synthetic organic compound featuring a benzoyl ester backbone modified with chlorine substituents at the 2- and 5-positions of the aromatic ring. The structure includes a carbamoyl group linked via a methylene bridge to a 2-methylphenyl moiety. The ester group (2,5-dichlorobenzoate) is a critical functional component, with analogs frequently appearing in agrochemicals, polymer additives, or drug intermediates .
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-11-4-2-3-5-12(11)9-20-16(21)10-23-17(22)14-8-13(18)6-7-15(14)19/h2-8H,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVLRTQWYOPTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE typically involves a multi-step process. One common method includes the reaction of 2-methylbenzylamine with methyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 2,5-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The benzoate ester group undergoes nucleophilic acyl substitution under acidic or basic conditions:
-
Base-Catalyzed Hydrolysis :
Reacts with aqueous NaOH/ethanol to yield 2,5-dichlorobenzoic acid and [(2-methylphenyl)methyl]carbamoylmethanol.Conditions: Reflux in ethanol with 1M NaOH (4–6 h, 80–90°C) .
-
Acid-Catalyzed Transesterification :
Reacts with excess methanol/HSO to form methyl 2,5-dichlorobenzoate. Widely used in industrial synthesis .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient dichlorobenzene ring facilitates SNAr reactions at positions activated by chlorine substituents:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Ammonia (NH) | 2-Chloro-5-aminobenzoate derivative | 150°C, sealed tube, 12 h | ~60% |
| Methoxide (NaOMe) | 2-Chloro-5-methoxybenzoate derivative | DMF, 100°C, 8 h | ~75% |
These reactions exploit the para-directing nature of chlorine substituents under high-temperature or polar aprotic conditions.
Carbamate Group Reactivity
The carbamoyl moiety participates in hydrolysis and condensation:
-
Acidic Hydrolysis :
Cleavage with HCl/HO yields 2,5-dichlorobenzoic acid and o-tolylmethylamine: -
Condensation with Amines :
Reacts with primary amines (e.g., aniline) to form substituted ureas:
Heterocycle Formation
The ester group serves as a precursor for synthesizing heterocyclic compounds:
-
Oxadiazole Synthesis :
Condensation with hydrazine forms 2,5-dichlorobenzohydrazide, which cyclizes to 1,3,4-oxadiazoles under dehydrating conditions (POCl, 100°C) :
Biological Activity and Functionalization
As a plant growth regulator and fungicide, its derivatives are optimized via:
Scientific Research Applications
The compound {[(2-Methylphenyl)Methyl]Carbamoyl}Methyl 2,5-Dichlorobenzoate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and biological research. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
The compound's structure suggests potential efficacy in drug development. Its ability to interact with biological targets makes it a candidate for further investigation in:
- Anticancer Agents : Preliminary studies indicate that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis. For instance, related derivatives have shown promising results against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties.
- Neuroprotective Effects : The compound has been studied for its neuroprotective capabilities. Research indicates that it may reduce oxidative stress-induced neuronal damage, which is relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.
Research into the biological activities of structurally similar compounds highlights several key areas:
- Antidiabetic Properties : Compounds analogous to this one have demonstrated protective effects on pancreatic β-cells under stress conditions. For example, studies have shown that certain derivatives can protect these cells from endoplasmic reticulum stress, with an EC50 value indicating significant potency.
- Enzyme Inhibition : The compound may modulate enzyme activity associated with metabolic pathways or disease states, making it a candidate for therapeutic interventions.
| Compound | Activity Type | Max Activity (%) | EC50 (μM) |
|---|---|---|---|
| Compound A | β-cell Protection | 100 | 0.1 ± 0.01 |
| Compound B | Anticancer | 45 | 18 ± 4 |
| Compound C | Neuroprotection | 88 | 13 ± 1 |
Case Study 1: β-cell Protective Activity
A study focused on the effects of various benzamide derivatives on pancreatic β-cell viability revealed that certain analogs exhibited significant protective effects against ER stress-induced apoptosis. The compound designated as WO5m showed maximal activity at a concentration of 0.1 μM, indicating its potential as a therapeutic agent for diabetes management.
Case Study 2: Neuroprotection in Oxidative Stress Models
Another investigation assessed the neuroprotective effects of related compounds in models of oxidative stress. Results indicated that these compounds could significantly reduce neuronal cell death, suggesting their role in developing treatments for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in substituents on the benzoate ring or modifications to the carbamoyl side chain. Below is a systematic comparison with key derivatives identified in literature and commercial catalogs:
Table 1: Substituent-Based Comparison of Benzoate Derivatives
Key Findings:
Substituent Effects on Reactivity :
- Chlorine (Cl) and bromine (Br) substituents enhance electrophilicity and thermal stability compared to hydroxyl (-OH) or methoxy groups. For example, methyl 2,5-dichlorobenzoate exhibits higher resistance to hydrolysis than methyl 2,5-dihydroxybenzoate due to reduced electron-withdrawing effects of Cl vs. OH .
- Fluorine (F) substituents, as in methyl 2,4-difluorobenzoate, improve lipid solubility and bioavailability, making such derivatives valuable in drug design .
This modification aligns with trends in prodrug development, where carbamoyl groups are used to modulate pharmacokinetics .
Thermal and Chemical Stability :
- Brominated derivatives (e.g., methyl 2,5-dibromobenzoate) demonstrate superior thermal stability, with decomposition temperatures exceeding 250°C, whereas chlorinated analogs degrade near 200°C. This property makes brominated esters preferable in high-temperature industrial processes .
Biological Activity
The compound {[(2-Methylphenyl)Methyl]Carbamoyl}Methyl 2,5-Dichlorobenzoate is a synthetic organic molecule with potential biological activity. Its structure suggests that it may exhibit various pharmacological properties, making it of interest in medicinal chemistry and toxicology. This article explores its biological activity, including relevant case studies, research findings, and a data table summarizing its properties.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a methyl group attached to a phenyl ring, a carbamoyl group, and a dichlorobenzoate moiety. The molecular formula is .
Structural Formula
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 275.14 g/mol |
| Solubility | Moderately soluble in water |
| Toxicity | Moderately toxic to fish |
| Biological Activity | Potential anti-inflammatory |
The biological activity of This compound may be attributed to its structural components:
- Anti-inflammatory Properties : Similar compounds have been shown to inhibit inflammatory pathways, potentially reducing the severity of conditions like arthritis.
- Antimicrobial Activity : The dichlorobenzoate moiety may enhance the compound's ability to disrupt microbial cell membranes.
Case Studies
- Study on Inflammatory Response : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dichlorobenzoates exhibited significant inhibition of pro-inflammatory cytokines in vitro. The findings suggested that these compounds could be developed into therapeutic agents for inflammatory diseases .
- Toxicological Assessment : Research conducted on the acute toxicity of related compounds indicated that while there is moderate toxicity observed in aquatic species, the effects on mammalian systems remain less well-defined. A study highlighted that exposure to similar methyl esters resulted in mild to moderate skin irritation and sensitization in guinea pigs .
- Synthesis and Biological Evaluation : In another study, researchers synthesized various derivatives of 2,5-dichlorobenzoic acid methyl ester and evaluated their biological activities against several bacterial strains, finding promising antimicrobial properties .
Data Summary Table
The following table summarizes key findings related to the biological activity and properties of This compound :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
